![molecular formula C23H22ClF2N3O2S B2551459 盐酸N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-3-甲氧基-2-萘酰胺 CAS No. 1177654-58-8](/img/structure/B2551459.png)

盐酸N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-3-甲氧基-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

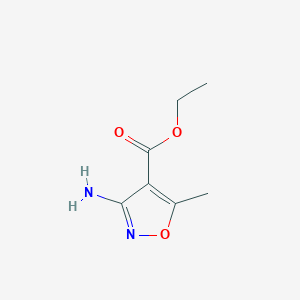

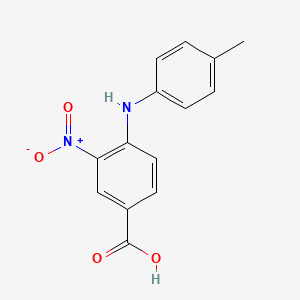

The compound appears to be a complex organic molecule that may be related to the family of amides and thiazole derivatives. It is not directly mentioned in the provided papers, but we can infer some information based on the synthesis methods and molecular structures of similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the acylation of amines with an acyl chloride in the presence of a solvent and anhydrous sodium acetate. Paper describes the synthesis of N-arylamides of 3-hydroxy-2-naphthoic acid, which shares a naphthoic acid moiety with the compound of interest. The method involves acylation of amines derived from 5-aminobenzimidazol-2-one and 6-aminobenzoxazol-2-one, which suggests that similar methods could potentially be applied to synthesize the target compound by substituting the appropriate amine and acyl chloride precursors.

Molecular Structure Analysis

The molecular structure of the compound likely includes a thiazole ring, as indicated by the "thiazol-2-yl" portion of the name, and a naphthamide moiety, suggested by the "naphthamide" part of the name. The presence of a 3-methoxy group on the naphthamide indicates a substitution on the aromatic ring. The difluorobenzothiazole and dimethylaminoethyl groups suggest additional complexity and potential sites for chemical reactivity. Paper discusses the synthesis of new thiazole derivatives, which could provide insights into the behavior of the thiazole ring in the target compound.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the formation of thiazole and pyrimidine derivatives through reactions with hydrazonoyl halides, activated double bonds, and 2-chloro-1,3-dicarbonyl compounds . These reactions demonstrate the reactivity of the thiazole moiety and suggest that the target compound may also undergo similar reactions, depending on the substituents present on the thiazole ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and presence of aromatic rings. The difluorobenzothiazole moiety may contribute to the compound's stability and electronic properties, while the dimethylaminoethyl group could influence its solubility and basicity. The 3-methoxy group on the naphthamide is a common substituent that may affect the compound's hydrogen bonding capability and overall polarity.

科学研究应用

阿尔茨海默病诊断和治疗监测

该化合物通过其衍生物 [18F]FDDNP,已应用于阿尔茨海默病 (AD) 的研究,通过使用正电子发射断层扫描 (PET) 定位和量化活体患者大脑中的神经纤维缠结和β-淀粉样蛋白斑块。这种方法促进了对这些 AD 标志的无创监测,为早期诊断和监测旨在减少大脑中斑块和缠结负荷的治疗方法的有效性提供了一种潜在方法 (Shoghi-Jadid 等人,2002).

解痉剂的开发

对萘胺衍生物的研究,包括结构类似于盐酸 N-(4,6-二氟苯并[d]噻唑-2-基)-N-(2-(二甲氨基)乙基)-3-甲氧基-2-萘酰胺的衍生物,已导致解痉剂的合成。这些化合物在动物模型中显示出有效性,为治疗涉及胃肠道痉挛和活动亢进的疾病的潜在新方法提供了见解 (Kanao 等人,1982).

抗癌研究

萘胺衍生物因其细胞毒性和抗癌特性而被探索,特别是靶向拓扑异构酶 I (TOP1),这是一种参与 DNA 复制的关键酶。研究表明,某些萘胺衍生物在表现出强抗癌活性方面具有效力,表明其作为针对各种癌症类型的治疗剂的潜力 (Sharma 等人,2009).

具有潜在生物活性的新化合物的合成

研究还集中于使用萘胺衍生物合成新化合物,探索其化学反应和在创建具有独特特性的新材料中的潜在应用。这些努力促进了合成化学和材料科学的更广泛领域,扩大了可用于进一步生物学和药理学研究的化合物的武库 (Borisova 等人,1996).

属性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O2S.ClH/c1-27(2)8-9-28(23-26-21-18(25)12-16(24)13-20(21)31-23)22(29)17-10-14-6-4-5-7-15(14)11-19(17)30-3;/h4-7,10-13H,8-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQUGTWDGULHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)